REACTION_CXSMILES
|
[OH:1][C:2]1([CH3:16])[CH2:5][CH:4]([NH:6]C(=O)OC(C)(C)C)[C:3]1([CH3:15])[CH3:14].FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:6][CH:4]1[CH2:5][C:2]([CH3:16])([OH:1])[C:3]1([CH3:15])[CH3:14]
|
Name
|
tert-butyl (3-hydroxy-2,2,3-trimethylcyclobutyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(C(C(C1)NC(OC(C)(C)C)=O)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the volatile solvents
|
Type
|
CUSTOM
|
Details
|
the final resulting mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |